Herbarin

Overview

Description

Herbarin is a natural compound that has gained significant attention in recent years due to its numerous potential applications in scientific research. Herbarin is a secondary metabolite that is found in various plant species, including the genus Herbaria, and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Osteoprotective Effects

Herbarin, a major bioactive component found in Herba Epimedii, has shown significant osteogenic effects, making it a potential candidate for bone tissue engineering. It promotes osteoblast proliferation, differentiation, and mineralization, thus aiding in bone health and recovery (Li et al., 2015) (Song et al., 2013).

Neuroprotective Properties

Herbarin exhibits neuroprotective properties that could be beneficial in treating neurological disorders. It has been observed to activate quiescent neural stem cells, improve cognitive deficits, and support brain metabolism in Alzheimer's Disease models (Chen et al., 2017) (Chen et al., 2016).

Antioxidant Properties

Herbarin A and B, isolated from Cladosporium herbarum, possess antioxidant properties. Their synthesis and efficacy in this regard have been studied using zebrafish embryo models (Heimberger et al., 2015).

Cardiovascular Health

In studies involving human endothelial cells, Herbarin was found to enhance the production of nitric oxide and the expression of endothelial nitric oxide synthase, suggesting a protective effect on cardiovascular health (Xu & Huang, 2007).

Potential in Cancer Treatment

Herbarin has shown inhibitory effects on ovarian cancer. It induces apoptosis and inhibits invasion and migration of cancer cells, suggesting its potential in cancer treatment (Wang et al., 2020).

Immunomodulatory Effects

The compound has been observed to induce the expression of Toll‐like receptor 9 in murine macrophages, highlighting its potential role in regulating the innate immune response (Li et al., 2011).

Impact on Drug Absorption

Studies have indicated that Herbarin alters the intestinal absorption mechanism of drugs, potentially influencing their effectiveness (Zhang et al., 2012).

Mechanism of Action

Target of Action

Herbarin, a quinone antibiotic, is produced by the strain of Torula herbarum It’s known to have anti-gram-positive bacteria, negative bacteria, and other fungal activities .

Mode of Action

As a quinone antibiotic, it’s likely that herbarin interferes with the bacterial and fungal cellular processes, leading to their inhibition or death .

Biochemical Pathways

Given its antimicrobial properties, it’s plausible that herbarin disrupts essential biochemical pathways in bacteria and fungi, leading to their inhibition or death .

Result of Action

Herbarin exhibits antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and various fungi . This suggests that the molecular and cellular effects of Herbarin’s action result in the inhibition or death of these microorganisms.

properties

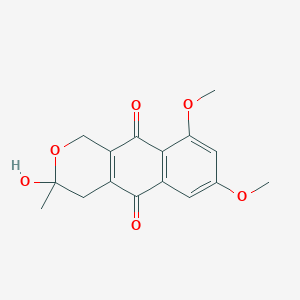

IUPAC Name |

3-hydroxy-7,9-dimethoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,19H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWLANHTCHDMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957714 | |

| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Herbarin | |

CAS RN |

36379-67-6 | |

| Record name | Herbarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036379676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

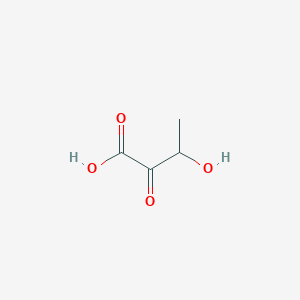

Feasible Synthetic Routes

Q & A

Q1: What is herbarin and where is it found?

A1: Herbarin is a natural naphthoquinone pigment primarily isolated from various fungal species, including Torula herbarum [, , ], Corynespora sp. [, ], Anteaglonium sp. [], Angustimassarina populi [], Curvularia lunata [], Cladosporium herbarum [], Amorosia littoralis [], and Dendryphion nanum []. It often co-occurs with structurally related compounds like dehydroherbarin.

Q2: What is the chemical structure of herbarin?

A2: Herbarin consists of a naphthoquinone moiety fused to an oxacyclohexene ring at the 1,2-positions [].

Q3: What is the molecular formula and weight of herbarin?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, these can be deduced from the structure. Herbarin has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol.

Q4: How is the structure of herbarin confirmed?

A4: The structure of herbarin has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , , ].

Q5: Has herbarin been chemically synthesized?

A5: While herbarin itself has not been fully synthesized, a related compound, O-methylherbarin, was synthesized by methylating herbarin with methyl iodide and silver oxide []. Additionally, two α-pyrones named herbarin A and herbarin B have been totally synthesized [, , ].

Q6: What are the biological activities reported for herbarin?

A6: Herbarin has shown weak antimicrobial activity []. It also exhibits cytotoxic activity against various cancer cell lines, including human breast cancer MCF-7 cells []. Additionally, it displays anti-inflammatory activity, particularly against nitric oxide (NO) production [].

Q7: How does herbarin exert its cytotoxic effects?

A7: While the exact mechanism of action for herbarin's cytotoxic activity remains to be fully elucidated, studies on structurally similar naphthoquinones suggest potential involvement in redox cycling, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells [].

Q8: What is the biosynthetic origin of herbarin?

A8: Isotopic labeling studies using 13C-labeled acetate on the fungus Amorosia littoralis revealed that herbarin biosynthesis likely involves a heptaketide precursor, similar to the biosynthesis of the related naphthoquinone dihydrofusarubin [].

Q9: What is the relationship between herbarin and scorpinone?

A9: Herbarin and the 2-azaanthraquinone scorpinone appear to share a close biosynthetic relationship. Studies suggest that they are derived from similar pathways, with herbarin potentially acting as a precursor to scorpinone in some fungal species [].

Q10: Are there any known derivatives of herbarin?

A10: Yes, several herbarin derivatives have been identified, including dehydroherbarin, O-methylherbarin, 1-hydroxydehydroherbarin, 7-desmethylherbarin, 8-hydroxyherbarin, O-phenethylherbarin, and herbaridines A and B [, , , , ]. These derivatives often exhibit varying degrees of biological activity.

Q11: How do the structures of herbarin derivatives impact their activity?

A11: The structure-activity relationship (SAR) of herbarin and its derivatives is an active area of research. Modifications to the core structure, such as the presence or absence of hydroxyl groups, methylation patterns, and the degree of unsaturation, can significantly influence their biological activities, including cytotoxicity and anti-inflammatory effects [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)